molecular formula C23H26N4O4S B2914895 ethyl 2-((4-(2,5-dimethylphenyl)-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate CAS No. 476432-87-8

ethyl 2-((4-(2,5-dimethylphenyl)-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate

Cat. No.: B2914895
CAS No.: 476432-87-8
M. Wt: 454.55
InChI Key: ORBVQISEBFENOC-UHFFFAOYSA-N
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Description

Ethyl 2-((4-(2,5-dimethylphenyl)-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a useful research compound. Its molecular formula is C23H26N4O4S and its molecular weight is 454.55. The purity is usually 95%.
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Scientific Research Applications

Molecular Interactions and Structural Analysis

One research area involves the study of molecular interactions and structural analysis of related compounds. For instance, studies on triazole derivatives have highlighted their significance in establishing π-hole tetrel bonding interactions. These interactions are crucial for understanding the molecular assembly and reactivity of such compounds. Research by Ahmed et al. (2020) on triazole derivatives with α-ketoester functionalities demonstrated the importance of these interactions through Hirshfeld surface analysis and DFT calculations. Such studies offer insights into how related compounds, including ethyl 2-((4-(2,5-dimethylphenyl)-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate, might interact at the molecular level, influencing their physical and chemical properties (Ahmed et al., 2020).

Synthesis and Chemical Transformations

The synthesis and chemical transformations of structurally similar compounds also constitute a significant area of research. For example, the synthesis of novel heterocyclic compounds from related starting materials, as described by Bekircan et al. (2015), showcases the versatility of triazole-based compounds in generating a variety of bioactive molecules. These studies provide a framework for synthesizing and modifying compounds like this compound for potential applications in medicinal chemistry and drug development (Bekircan, Ülker, & Menteşe, 2015).

Properties

IUPAC Name

ethyl 2-[[4-(2,5-dimethylphenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4S/c1-5-31-21(28)14-32-23-26-25-20(27(23)19-12-15(2)6-7-16(19)3)13-24-22(29)17-8-10-18(30-4)11-9-17/h6-12H,5,13-14H2,1-4H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBVQISEBFENOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C2=C(C=CC(=C2)C)C)CNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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